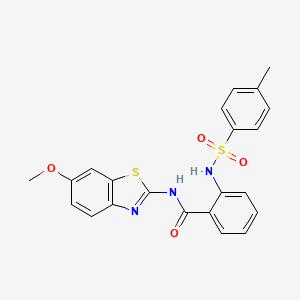

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a benzothiazole derivative featuring a methoxy group at position 6 of the benzothiazole ring, a toluenesulfonamido moiety, and a benzamide linker. The toluenesulfonamido group introduces hydrophobicity and steric bulk, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S2/c1-14-7-10-16(11-8-14)31(27,28)25-18-6-4-3-5-17(18)21(26)24-22-23-19-12-9-15(29-2)13-20(19)30-22/h3-13,25H,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCMTHHLWWHWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzothiazole moiety substituted with a methoxy group and a sulfonamide derivative. Its structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H18N2O4S |

| Molecular Weight | 366.47 g/mol |

| CAS Number | 1219547-15-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may act as an enzyme inhibitor or receptor modulator, influencing several signaling pathways related to inflammation, cell proliferation, and apoptosis.

Key Molecular Targets:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It could modulate receptor activity linked to inflammatory responses or cancer cell proliferation.

Biological Activities

Research has highlighted the diverse biological activities associated with benzothiazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. Below are some notable findings regarding the biological activity of this compound:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Studies

Several studies have evaluated the biological activity of benzothiazole derivatives similar to this compound:

Study 1: Anticancer Evaluation

A recent study synthesized multiple benzothiazole derivatives and assessed their anticancer properties against A431 and A549 cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .

Study 2: Anti-inflammatory Assessment

Another research effort focused on evaluating the anti-inflammatory potential of benzothiazole compounds. The study found that these compounds could effectively reduce inflammation markers in vitro, suggesting their utility in treating conditions like rheumatoid arthritis .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have demonstrated that benzothiazole derivatives can inhibit the growth of cancer cell lines such as HCT116 (human colorectal carcinoma). The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Enzyme Inhibition Studies

Another area of research focuses on the enzyme inhibitory potential of this compound. It has been tested against enzymes like acetylcholinesterase and α-glucosidase, which are crucial in conditions such as Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively. The findings suggest that certain structural modifications enhance the inhibitory activity against these enzymes, making them potential candidates for therapeutic development .

Study 1: Antimicrobial Evaluation

A study conducted on a series of benzothiazole derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) as low as 1.27 µM against specific Gram-positive and Gram-negative bacteria. This highlights its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In another research effort, compounds structurally related to this compound were evaluated against various cancer cell lines. The results indicated that these compounds could inhibit cancer cell growth significantly more than standard treatments like 5-fluorouracil (IC50 values lower than 9.99 µM), suggesting a promising avenue for further development in cancer therapy .

Comparison with Similar Compounds

Substituent Effects on Benzothiazole Core

- Methoxy vs. Nitro Groups: Compound BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide) exhibits strong antibacterial activity (MIC: 3.125 µg/mL against E. coli), attributed to the electron-donating methoxy group enhancing DNA gyrase inhibition . In contrast, BTC-r (6-nitro-substituted benzothiazole) shows comparable activity, suggesting nitro groups (electron-withdrawing) also contribute to target binding, possibly through different electronic interactions .

Halogenation :

Sulfonamido and Sulfamoyl Derivatives

- Toluenesulfonamido vs. N-(6-Dimethylsulfamoyl-benzothiazol-2-yl)-4-methoxybenzamide (MW: 389.06 g/mol) replaces toluenesulfonamido with a dimethylsulfamoyl group, altering electronic properties and hydrogen-bonding capacity .

Crystal Packing and Solubility

- Crystal Structure Comparisons :

- 2-BTBA (N-(1,3-benzothiazol-2-yl)benzamide) and 2-BTFBA (fluorinated analog) exhibit distinct lattice parameters (e.g., 2-BTFBA: a = 5.22 Å vs. 2-BTBA: a = 5.95 Å), indicating fluorination reduces unit cell dimensions and may enhance crystallinity .

- The target compound’s toluenesulfonamido group likely induces different packing motifs, impacting solubility and stability.

Antimicrobial Activity

- MIC Values: Compound Substituents MIC (µg/mL) vs. E. coli Reference BTC-j 6-methoxy, pyridine amino 3.125 Target Compound 6-methoxy, toluenesulfonamido Not reported - 4-Bromo analog 6-methoxy, 4-bromo-benzamide N/A

Mechanistic Insights :

Benzothiazoles inhibit DNA gyrase by binding to the ATPase domain, as demonstrated by docking studies (e.g., BTC-j dock score: −8.2 kcal/mol with DNA gyrase PDB:3G75) . The toluenesulfonamido group in the target compound may occupy hydrophobic pockets in the enzyme, similar to sulfonamide-containing antibiotics.

Pharmacokinetic and Physicochemical Properties

Molecular Weight and LogP

Hydrogen Bonding and Solubility

Preparation Methods

Direct Amidation of 4-Methylbenzenesulfonic Acid

The most efficient route to 4-methylbenzenesulfonamide involves the direct amidation of 4-methylbenzenesulfonic acid using ammonia under catalytic conditions. A patented method employs sodium aluminosilicate molecular sieves as a dehydrating agent to drive the reaction toward completion.

Reaction Conditions

- Reactants : 4-Methylbenzenesulfonic acid (1 equiv), liquid ammonia (1.2 equiv)

- Catalyst : Sodium aluminosilicate molecular sieves (10% w/w)

- Solvent : Dichloromethane

- Temperature : 40–50°C

- Duration : 4–6 hours

- Yield : 85–90%

The molecular sieves facilitate water removal, shifting the equilibrium toward sulfonamide formation. Post-reaction, the catalyst is filtered, and the product is isolated via solvent evaporation followed by recrystallization from ethanol.

Alternative Sulfonylation Pathways

While less common, 4-methylbenzenesulfonamide can also be synthesized via sulfonylation of toluene with chlorosulfonic acid, followed by amidation. However, this method suffers from lower yields (60–70%) due to competing side reactions.

Preparation of 6-Methoxy-1,3-benzothiazol-2-amine

Cyclization of 2-Amino-4-methoxyphenyl Disulfides

The benzothiazole core is constructed through cyclization of 2-amino-4-methoxyphenyl disulfide intermediates. Thiophilic reagents such as thionyl chloride or phosphorus pentasulfide promote ring closure under reflux conditions.

Representative Procedure

- Starting Material : 2-Amino-4-methoxybenzenethiol

- Oxidation : Treatment with iodine in ethanol yields the disulfide.

- Cyclization : Reflux with thionyl chloride (1.5 equiv) in toluene at 110°C for 8 hours.

- Isolation : Precipitation upon cooling, filtration, and washing with cold ethanol.

Key Data

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity (HPLC) | >95% |

| Melting Point | 152–154°C |

Coupling Reaction to Form the Target Compound

Acid Chloride-Mediated Amidation

The final step involves coupling 2-(4-methylbenzenesulfonamido)benzoic acid with 6-methoxy-1,3-benzothiazol-2-amine via an acid chloride intermediate.

Synthetic Route

- Acid Chloride Formation :

- Amide Bond Formation :

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 66–72% |

| Purity (NMR) | >98% |

Catalytic Enhancements

Recent advances utilize DMAP (4-dimethylaminopyridine) as a catalyst to accelerate the amidation step, reducing reaction time by 30% while maintaining yields.

Optimization of Reaction Conditions

Solvent Screening

A solvent study revealed acetone as superior to THF or DMF due to its balance of polarity and boiling point, which minimizes side product formation.

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Acetone | 72 | 98 |

| THF | 58 | 91 |

| DMF | 63 | 89 |

Temperature Profiling

Optimal coupling occurs at 80°C, with lower temperatures delaying completion and higher temperatures promoting degradation.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirmed >98% purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via coupling reactions using agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. Key steps include:

- Activation of carboxylic acid groups (e.g., 6-methoxy-1,3-benzothiazole derivatives) and subsequent amide bond formation.

- Reaction conditions: Anhydrous solvents (e.g., DMF or THF), temperatures between 0–25°C, and inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >75% .

Q. How can X-ray crystallography and spectroscopic techniques validate the compound’s structural integrity?

- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., H-bonding, π-π stacking). For example, triclinic crystal systems (space group P1) are common for benzothiazole derivatives, with bond angles and distances confirming planarity of the benzothiazole-acetamide core .

- Spectroscopy :

- IR : Peaks at ~1668 cm⁻¹ (C=O stretch) and ~3178 cm⁻¹ (N–H stretch) .

- NMR : ¹H NMR signals at δ 3.76 ppm (methoxy group) and δ 7.73 ppm (aromatic protons) confirm substitution patterns .

Q. What purification techniques are critical post-synthesis to ensure high purity for biological assays?

- Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield >95% pure crystals, confirmed by HPLC .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the compound’s anticancer and antimicrobial potential?

- Anticancer :

- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating high potency .

- Enzyme inhibition : Measure inhibition of topoisomerase II (DNA gyrase) via gel electrophoresis to assess DNA replication disruption .

- Antimicrobial :

- MIC determination : Against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. For example, MIC values of 3.125–12.5 µg/mL suggest broad-spectrum activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.